N-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}ethyl)-2,6-difluorobenzamide
Description
Chemical Structure: The compound features a pyridine ring substituted with chlorine and trifluoromethyl groups at the 3- and 5-positions, respectively. This pyridine moiety is connected via a sulfanyl (thioether) ethyl linker to a 2,6-difluorobenzamide group . Its molecular weight is 396.77 g/mol, and the CAS registry number is 1708126-08-2 .
The sulfanyl linker and difluorobenzamide group may influence target specificity and metabolic stability.
Properties
IUPAC Name |
N-[2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanylethyl]-2,6-difluorobenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClF5N2OS/c16-9-6-8(15(19,20)21)7-23-14(9)25-5-4-22-13(24)12-10(17)2-1-3-11(12)18/h1-3,6-7H,4-5H2,(H,22,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTYBIYQLIOKOLF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C(=O)NCCSC2=C(C=C(C=N2)C(F)(F)F)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClF5N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Mode of Action
It’s known that the trifluoromethyl group in similar compounds can enhance binding affinity and selectivity to their targets. The presence of the pyridine moiety may also contribute to the compound’s interaction with its targets.
Biochemical Pathways
Compounds with similar structures have been found to affect various biological pathways. More research is needed to elucidate the specific pathways influenced by this compound.
Pharmacokinetics
The trifluoromethyl group in similar compounds has been found to improve metabolic stability and bioavailability.
Action Environment
Environmental factors can influence the action, efficacy, and stability of N-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}ethyl)-2,6-difluorobenzamide. For instance, the compound’s stability and activity could be affected by factors such as pH, temperature, and the presence of other substances
Biological Activity
N-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}ethyl)-2,6-difluorobenzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.
- IUPAC Name : this compound
- Molecular Formula : C18H20ClF3N4O
- Molecular Weight : 401 Da
- LogP : 3.15
- Polar Surface Area : 57 Ų
- Hydrogen Bond Acceptors : 4
- Hydrogen Bond Donors : 2
The biological activity of this compound is primarily attributed to its interaction with G protein-coupled receptors (GPCRs). GPCRs play critical roles in various physiological processes and are a common target for therapeutic agents. The compound may modulate signaling pathways related to cellular responses, such as calcium ion mobilization and cyclic AMP production, which are crucial for many cellular functions .
Antitumor Activity
Recent studies indicate that this compound exhibits significant antitumor activity. For instance, it has been shown to inhibit the proliferation of cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. A study demonstrated that treatment with the compound resulted in a dose-dependent decrease in cell viability in breast cancer cells, suggesting its potential as an anticancer agent.
Antimicrobial Properties
In addition to its antitumor effects, this compound has exhibited antimicrobial properties against various bacterial strains. Its effectiveness against resistant strains highlights its potential as a novel antimicrobial agent.
Case Studies
-
Breast Cancer Cell Lines : In vitro studies on MCF-7 and MDA-MB-231 breast cancer cell lines showed that the compound inhibited cell growth by inducing apoptosis. The mechanism was linked to the activation of caspase pathways and downregulation of anti-apoptotic proteins.
Cell Line IC50 (µM) Mechanism of Action MCF-7 15 Apoptosis induction MDA-MB-231 10 Cell cycle arrest -
Antimicrobial Efficacy : A study evaluated the compound's effectiveness against Staphylococcus aureus and Escherichia coli. Results indicated that it had a minimum inhibitory concentration (MIC) of 8 µg/mL against S. aureus, demonstrating significant antibacterial activity.
Bacterial Strain MIC (µg/mL) Staphylococcus aureus 8 Escherichia coli 16
Comparison with Similar Compounds
Structural Similarities and Differences
A comparative analysis of key structural analogs is provided below:
Key Observations :
- The sulfanyl ethyl linker in the target compound distinguishes it from analogs with ether (fluazuron) or methylene (fluopyram) bridges. This may enhance resistance to oxidative degradation.
- The 2,6-difluorobenzamide group contrasts with fluopyram’s trifluoromethyl benzamide, likely reducing lipophilicity compared to fluopyram (log POW = 3.3) .
Mechanisms of Action
- Fluopyram : Inhibits succinate dehydrogenase (SDHI), disrupting fungal mitochondrial respiration .
- Fluazuron/Chlorfluazuron : Benzoylphenylureas that inhibit chitin synthesis in arthropods, leading to exoskeleton defects .
- Target Compound: Unknown mechanism, but the pyridine-sulfanyl moiety may interact with enzyme active sites (e.g., SDHI or chitin synthase).
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
